molecular formula C14H21ClO3Si B13461868 Methyl 4-tert-butyldimethylsilyloxy-3-chlorobenzoate

Methyl 4-tert-butyldimethylsilyloxy-3-chlorobenzoate

Cat. No.: B13461868
M. Wt: 300.85 g/mol
InChI Key: HDGFWKCYJLXQKL-UHFFFAOYSA-N
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Description

Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoate ester. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate typically involves the reaction of 4-hydroxy-3-chlorobenzoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance efficiency and sustainability in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate exerts its effects involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyldimethylsilyl group provides steric hindrance, making the protected hydroxyl group less reactive and more stable under various reaction conditions. This stability is due to the formation of a strong Si-O bond and the steric bulk provided by the tert-butyl group .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.

    Methoxymethyl ethers: Used as protecting groups but are more susceptible to acidic conditions.

    Benzyl ethers: Another class of protecting groups but can be cleaved under hydrogenolysis conditions.

Uniqueness

Methyl 4-[(tert-butyldimethylsilyl)oxy]-3-chlorobenzoate is unique due to its high stability and resistance to hydrolysis, making it an excellent choice for protecting hydroxyl groups in complex synthetic routes. Its stability under both acidic and basic conditions sets it apart from other protecting groups .

Properties

Molecular Formula

C14H21ClO3Si

Molecular Weight

300.85 g/mol

IUPAC Name

methyl 4-[tert-butyl(dimethyl)silyl]oxy-3-chlorobenzoate

InChI

InChI=1S/C14H21ClO3Si/c1-14(2,3)19(5,6)18-12-8-7-10(9-11(12)15)13(16)17-4/h7-9H,1-6H3

InChI Key

HDGFWKCYJLXQKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

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